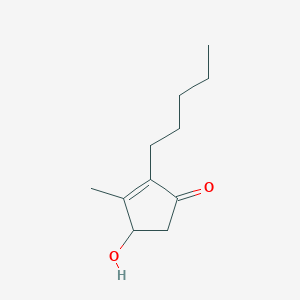

4-Hydroxy-3-methyl-2-pentyl-cyclopent-2-enone

Cat. No. B8515627

M. Wt: 182.26 g/mol

InChI Key: KPXHHHHMZICWTO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08252559B2

Procedure details

Experimental description: 270 μL dihydrojasmone were dissolved in 1.2 mL ethanol and added to 150 mL potassium phosphate buffer pH 8.0. Var2 was added to the mixture at a final concentration of 2 μM. The mixture was split in 4.8 mL aliquots into 15 mL scintillation vials equipped with a stir bar. 600 μL 10 mM NADPH in KPi buffer were added to each vial and stirred for 2 minutes. 600 μL cofactor regeneration solution containing 500 mM glucose-6-phosphate and 10 units/mL glucose-6-phosphate dehydrogenase were then added to each vial. The resulting mixtures were stirred at room temperature. After 36 hours, the reaction mixtures were joined together and extracted with chloroform (3×50 mL). The organic phase was then dried over magnesium sulfate (MgSO4) and evaporated in vacuo. Purification of the resulting oil by silica gel chromatography (0-30% ethyl acetate/hexane) afforded the activated product (4-hydroxy-3-methyl-2-pentylcyclopent-2-enone, 222 mg). 210 mg (1.15 mmol) of activated product were dissolved in 2 mL dry dichloromethane (CH2Cl2) and a catalytic amount (4 drops) of ethanol was added to the solution. The solution was cooled to −78° C. (dry ice) and added with 215 μL DAST (1.5 mmol). The reaction was stirred in dry ice for 12 hours. The reaction mixture was then added with 5 mL saturated sodium bicarbonate (NaHCO3) and extracted with dichloromethane (3×15 mL). The organic phase was then dried over magnesium sulfate (MgSO4) and evaporated in vacuo. Purification of the resulting oil by silica gel chromatography (0-30% ethyl acetate/hexane) afforded the fluorinated product, 4-fluoro-3-methyl-2-pentylcyclopent-2-enone (193 mg, 92% yield, yellow oil). 1H-NMR (300 MHz, CDCl3): δ 0.88 (t, J=6.6 Hz, 3H, CH3), δ 1.25-1.40 (m, 6H, CH2), δ 2.10 (d, J=2.1 Hz, 2H, CH3), δ 2.20 (t, J=7.1 Hz, 2H), δ 2.44-2.60 (m, 1H), δ 2.70-2.82 (m, 1H), δ 5.47 (dd, J=54.2 Hz, J=5.8, 1H); 13C-NMR (75 MHz, CDCl3): δ 13.7, 14.2, 22.6, 23.1, 27.9, 29.9, 31.9, 41.4 (d, J=19.6 Hz), δ 91.2 (d, J=174 Hz): 19F-NMR (282 MHz, CDCl3): δ −179.08 (ddd, J=51.88 Hz, J=21.43 Hz, J=9.3 Hz). HRMS (EI+): exact mass calculated for C11H17FO requires m/z 184.1263, found 184.1255.

Name

potassium phosphate

Quantity

150 mL

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[C:10](=[O:11])[CH2:9][CH2:8][C:7]=1[CH3:12].P([O-])([O-])([O-])=[O:14].[K+].[K+].[K+]>C(O)C>[OH:14][CH:8]1[CH2:9][C:10](=[O:11])[C:6]([CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])=[C:7]1[CH3:12] |f:1.2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

270 μL

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC1=C(CCC1=O)C

|

|

Name

|

|

|

Quantity

|

1.2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

potassium phosphate

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for 2 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Var2 was added to the mixture at a final concentration of 2 μM

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture was split in 4.8 mL aliquots into 15 mL scintillation vials

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stir bar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

600 μL 10 mM NADPH in KPi buffer were added to each vial and

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

600 μL cofactor regeneration solution containing 500 mM glucose-6-phosphate and 10 units/mL glucose-6-phosphate dehydrogenase

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were then added to each vial

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting mixtures were stirred at room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 36 hours

|

|

Duration

|

36 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixtures

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with chloroform (3×50 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase was then dried over magnesium sulfate (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification of the resulting oil by silica gel chromatography (0-30% ethyl acetate/hexane)

|

Outcomes

Product

Details

Reaction Time |

2 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1C(=C(C(C1)=O)CCCCC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |